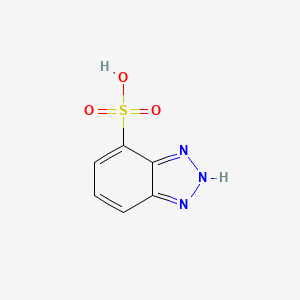

1H-Benzotriazole-4-sulfonic acid

説明

Contextualization within the Chemistry of Benzotriazoles and Sulfonic Acids

To fully appreciate the characteristics of 1H-Benzotriazole-4-sulfonic acid, it is essential to first understand its constituent chemical families: benzotriazoles and sulfonic acids.

Benzotriazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a triazole ring. This aromatic structure provides chemical stability. Benzotriazole (B28993) itself (C₆H₅N₃) is well-known for its utility as a corrosion inhibitor, particularly for copper and its alloys, by forming a protective layer on the metal surface. wikipedia.org It also serves as a precursor in the synthesis of various organic compounds. organic-chemistry.orgijariie.com

Sulfonic acids are a class of organosulfur compounds with the general formula R-S(=O)₂-OH. The sulfonic acid group (-SO₃H) is a strong acid and is highly polar. This functional group significantly increases the water solubility of organic compounds to which it is attached.

The combination of these two functional groups in this compound (C₆H₅N₃O₃S) results in a molecule with enhanced water solubility and polarity compared to its non-sulfonated parent compound, benzotriazole. This modification makes it particularly suitable for applications in aqueous environments and coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26725-50-8 |

| Molecular Formula | C₆H₅N₃O₃S |

| Molecular Weight | 199.19 g/mol scbt.com |

| Melting Point | 285 °C (decomposes) sigmaaldrich.com |

| Appearance | White to light tan solid nih.gov |

| Solubility | High solubility in water chemimpex.com |

Significance and Research Trajectories of the Compound

The unique properties of this compound have led to its investigation across several research domains. Key areas of interest include:

Corrosion Inhibition: Building upon the inherent corrosion-inhibiting properties of the benzotriazole moiety, the sulfonated derivative is studied for its effectiveness in protecting metals, especially in aqueous systems. chemimpex.com Its application is explored in industrial settings like oil and gas pipelines. chemimpex.com

Coordination Chemistry: The presence of both the triazole nitrogen atoms and the sulfonate oxygen atoms allows this compound to act as a bidentate ligand, forming complexes with various metal ions. This has led to research into the synthesis and characterization of novel coordination polymers and supramolecular structures. For instance, it is used as a reactant to create certain copper complexes. scbt.comsigmaaldrich.com

Organic Synthesis: The compound serves as a versatile precursor for the synthesis of other benzotriazole derivatives. For example, it can be used to prepare 4-hydroxy-benzotriazole through hydrolysis with a strong alkali. sigmaaldrich.com

Materials Science: Researchers are exploring its use in the development of advanced materials. It has been used as a corrosion inhibitor in the preparation of nanocontainers. sigmaaldrich.com Additionally, its ability to absorb UV radiation makes it a candidate for photostabilizers in plastics and coatings. chemimpex.com

Analytical Chemistry: Its ability to form complexes with metals makes it a useful reagent in analytical techniques for the detection of metal ions. chemimpex.com

Historical Development of Research on Sulfonated Benzotriazoles

The study of benzotriazole and its derivatives has a history stretching back to the late 19th century. gsconlinepress.com Initially, the primary focus was on the industrial applications of benzotriazole as a corrosion inhibitor. gsconlinepress.com The exploration of sulfonated benzotriazoles represents a more recent development, driven by the desire to modify the physical and chemical properties of the parent compound to suit a wider range of applications, particularly those requiring higher water solubility.

Structure

3D Structure

特性

IUPAC Name |

2H-benzotriazole-4-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKWKEWFTVEVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915379 | |

| Record name | 1H-Benzotriazole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94667-47-7, 26725-50-8 | |

| Record name | 1H-Benzotriazole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzotriazolesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The primary and most direct method for the synthesis of 1H-Benzotriazole-4-sulfonic acid involves the electrophilic sulfonation of 1H-benzotriazole. This approach is favored for its straightforwardness and scalability.

Sulfonation of Benzotriazole (B28993) via Direct Methods

The introduction of a sulfonic acid group onto the benzotriazole ring is typically achieved through direct sulfonation. This electrophilic aromatic substitution reaction utilizes strong sulfonating agents to attack the electron-rich benzene (B151609) portion of the molecule. Common reagents employed for this purpose include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid (ClSO₃H). The reaction proceeds by the generation of an electrophilic sulfur trioxide (SO₃) species, which then reacts with the benzotriazole. The 4-position is the preferred site of substitution due to the directing effects of the fused triazole ring.

Optimization of Reaction Conditions for Selective Functionalization

Achieving high selectivity for the 4-sulfonic acid isomer is a critical aspect of the synthesis. The distribution of isomers is highly dependent on the reaction conditions. Key parameters that are carefully controlled to optimize the yield and purity of the desired product include temperature, reaction time, and the choice and concentration of the sulfonating agent. Industrial-scale production processes, in particular, rely on finely tuned conditions and advanced monitoring techniques to ensure consistent quality and high yields of this compound. While specific proprietary conditions are not always disclosed, the general principle involves manipulating the reaction kinetics and thermodynamics to favor the formation of the sterically less hindered and electronically favored 4-substituted product.

Table 1: Key Parameters for the Sulfonation of Benzotriazole

| Parameter | Influence on the Reaction | General Conditions for 4-Position Selectivity |

| Temperature | Affects reaction rate and isomer distribution. Higher temperatures can lead to polysubstitution or degradation. | Controlled, often moderately elevated temperatures. |

| Sulfonating Agent | The strength of the agent (e.g., oleum vs. concentrated H₂SO₄) influences the reaction rate. | Use of agents like sulfuric acid or chlorosulfonic acid. |

| Reaction Time | Sufficient time is required for the completion of the reaction, but prolonged times can lead to side products. | Monitored until maximum yield of the desired product is achieved. |

| Concentration | The ratio of benzotriazole to the sulfonating agent impacts the efficiency of the reaction. | Typically an excess of the sulfonating agent is used. |

Advanced Reaction Pathways and Derivatization Strategies

This compound can serve as a versatile platform for further chemical modifications. The presence of both the benzotriazole ring system and the sulfonic acid group allows for a range of transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The benzotriazole ring system is susceptible to oxidative degradation, particularly under harsh conditions. Studies on the parent 1H-benzotriazole have shown that advanced oxidation processes involving hydroxyl radicals can lead to the formation of hydroxylated intermediates, such as 4-hydroxy-benzotriazole. nih.gov Further oxidation can result in the opening of the benzene ring, leading to the formation of 4,7-dihydroxy-1H-benzotriazole, which can be further oxidized to 4,7-dione-1H-benzotriazole and ultimately to 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov Ozonolysis of 1H-benzotriazole has also been shown to cleave the benzene ring, yielding 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org

While specific studies on the oxidation of this compound are less detailed, it is known that the compound can be oxidized with common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412), which are expected to yield further derivatized sulfonic acids. The sulfonic acid group itself is generally stable to oxidation.

Reduction Reactions and Functional Group Interconversions

The sulfonic acid group in this compound can be chemically reduced to other sulfur-containing functional groups. General methods for the reduction of aryl sulfonic acids can be applied here. For instance, strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed. A notable transformation is the reduction of aryl sulfonic acids to the corresponding thiols. This can be achieved using specific catalytic systems, such as a rhodium carbonyl catalyst under carbon monoxide pressure at elevated temperatures and pressures, which converts the Ar-SO₃H group to an Ar-SH group. google.com This would theoretically yield 1H-benzotriazole-4-thiol, a valuable synthetic intermediate.

Substitution Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a good leaving group in nucleophilic aromatic substitution reactions, particularly after conversion to a more reactive sulfonate derivative (e.g., a sulfonyl chloride or ester). While specific research on the direct substitution of the sulfonic acid group in this compound is limited, general principles of arenesulfonate chemistry suggest that it can be replaced by various nucleophiles under appropriate conditions. Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions to produce a variety of substituted benzotriazole compounds.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized sulfonic acid derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Conversion to other functional groups |

| Rhodium carbonyl, CO google.com | 1H-Benzotriazole-4-thiol | |

| Substitution | Alkyl halides, Acyl chlorides | Substituted benzotriazole compounds |

Utilization as a Precursor for Novel Benzotriazole Derivatives

This compound is a sulfonated derivative of benzotriazole, a heterocyclic compound composed of a benzene ring fused to a triazole ring. The addition of a sulfonic acid group (-SO₃H) at the 4-position of the benzotriazole structure enhances its polarity and water solubility compared to its non-sulfonated counterpart. ncat.edu This characteristic, along with the reactivity of the sulfonic acid group, makes it a valuable starting material for creating a range of benzotriazole derivatives through various chemical reactions, including substitution of the sulfonic acid group. chemicalbook.com

The transformation of this compound into other derivatives allows for the introduction of different functional groups onto the benzotriazole scaffold, leading to compounds with tailored properties for diverse applications, such as in the development of pharmaceuticals and specialized materials.

Synthesis of Specific High-Value Benzotriazole Derivatives (e.g., 4-hydroxy-benzotriazole)

A significant application of this compound as a precursor is in the synthesis of 4-hydroxy-benzotriazole. This transformation is achieved through the hydrolysis of the sulfonic acid group using a strong alkali. This type of reaction is a well-established method for converting aryl sulfonic acids into phenols and is often referred to as alkaline fusion.

The general mechanism for this conversion involves a nucleophilic aromatic substitution, where the hydroxide (B78521) ion from the strong base attacks the carbon atom bearing the sulfonic acid group. This process typically requires harsh reaction conditions, such as high temperatures, to proceed. For instance, the conversion of benzenesulfonic acid to phenol (B47542) is historically carried out using molten sodium hydroxide at temperatures around 350 °C. The reaction proceeds through an addition-elimination mechanism, leading to the formation of the corresponding phenoxide, which is then protonated to yield the phenol.

While specific, detailed research findings for the conversion of this compound to 4-hydroxy-benzotriazole are not extensively documented in readily available literature, the principle of alkaline fusion of aryl sulfonic acids provides a clear pathway for this synthesis. The reaction would involve heating this compound with a strong alkali like sodium hydroxide or potassium hydroxide at elevated temperatures.

Below is a data table illustrating the general conditions for the conversion of an aryl sulfonic acid to a phenol, which would be analogous to the synthesis of 4-hydroxy-benzotriazole from its sulfonic acid precursor.

| Starting Material | Reagent | Temperature (°C) | Product | General Yield |

| Aryl Sulfonic Acid | Strong Alkali (e.g., NaOH, KOH) | 300-350 | Aryl Hydroxide (Phenol) | Varies |

| This compound (example) | Sodium Hydroxide (molten) | ~350 | 4-Hydroxy-benzotriazole | Not specified in literature |

It is important to note that while the synthesis of 4-hydroxy-benzotriazole can also be achieved from other precursors such as 4-nitro-1H-1,2,3-benzotriazole or 1H-benzotriazol-4-amine, the use of this compound presents an alternative synthetic route. chemicalbook.com

Coordination Chemistry of 1h Benzotriazole 4 Sulfonic Acid

Ligand Properties and Coordination Modes

1H-Benzotriazole-4-sulfonic acid's unique structure, featuring a benzotriazole (B28993) core with a sulfonic acid group at the 4-position, dictates its behavior as a ligand in coordination chemistry. This combination of a nitrogen-rich heterocyclic system and an oxygen-containing acidic group provides multiple potential coordination sites, leading to various binding modes.

The presence of the sulfonic acid group (-SO₃H) significantly influences the coordination behavior of this compound in several ways. Firstly, it introduces additional donor atoms (oxygen) that can participate in coordination, enabling the bidentate binding mode described above. This versatility in coordination is a key feature that allows for the construction of diverse and complex metal-organic frameworks.

Secondly, the sulfonic acid group enhances the water solubility of the ligand. chemimpex.com This property is particularly advantageous for the synthesis of coordination compounds in aqueous media, including under hydrothermal conditions. The increased polarity and solubility facilitate its use in a broader range of synthetic protocols compared to its non-sulfonated counterpart, 1H-Benzotriazole.

Structural Elucidation of Metal Complexes

Crystallographic analysis of cadmium complexes with this compound has revealed detailed structural information. nih.gov In one such complex, [Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)], the cadmium(II) ion is coordinated by two 1H-Benzotriazole-4-sulfonate anions and one 2,2'-bipyridyl molecule. nih.gov Each benzotriazole-4-sulfonate ligand acts in a bidentate fashion, coordinating to the cadmium ion through a triazole nitrogen atom and a sulfonate oxygen atom. nih.gov The 2,2'-bipyridyl ligand also coordinates in a bidentate manner through its two nitrogen atoms. nih.gov This results in a coordination number of six for the cadmium ion, which adopts a distorted octahedral geometry. nih.gov

Table 1: Crystallographic Data for [Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]

| Parameter | Value |

| Chemical Formula | C₂₂H₁₆CdN₈O₆S₂ |

| Formula Weight | 664.95 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 8.148(4) |

| b (Å) | 17.207(7) |

| c (Å) | 17.720(8) |

| β (°) | 103.29(1) |

| Volume (ų) | 2417.8(19) |

| Z | 4 |

| Data sourced from a 2008 crystallographic study. nih.gov |

Design and Synthesis of Novel Coordination Architectures

The versatile coordination behavior of this compound makes it a valuable building block for the design and synthesis of new coordination polymers and metal-organic frameworks (MOFs). researchgate.net By carefully selecting the metal ion, reaction conditions (such as temperature and solvents), and potentially introducing other organic ligands, it is possible to create a wide range of coordination architectures with tailored properties. The ability to form stable complexes with various transition metals, coupled with the potential for forming extended structures through hydrogen bonding, opens up avenues for the development of materials with applications in areas such as catalysis, gas storage, and sensing. nih.govresearchgate.net The synthesis of these novel architectures often involves hydrothermal methods, where the increased solubility of the sulfonated ligand is a distinct advantage.

Elusive Supramolecular Structures: The Case of Copper Benzotriazolesulfonate Phenanthroline Complexes

Despite extensive searches of scientific literature, detailed research findings, including synthesis protocols and crystallographic data, for supramolecular complexes specifically formed from copper, this compound, and 1,10-phenanthroline (B135089) remain conspicuously absent from published studies. While the coordination chemistry of copper with 1,10-phenanthroline is a vast and well-documented field, and the ligating properties of benzotriazole derivatives have been explored, the specific ternary complex involving the sulfonated benzotriazole ligand appears to be an uncharacterized area of research.

The formation of ternary copper(II) complexes incorporating 1,10-phenanthroline and a secondary ligand is a common strategy in coordination chemistry. These complexes are of significant interest for their varied structural motifs and potential applications in catalysis and as medicinal agents. Typically, the rigid 1,10-phenanthroline molecule acts as a bidentate N,N'-donor, coordinating strongly to the copper(II) center and forming a stable [Cu(phen)]^2+ or [Cu(phen)2]^2+ moiety. The remaining coordination sites on the copper ion are then occupied by other ligands.

For instance, ternary copper(II)-phenanthroline complexes have been successfully synthesized and structurally characterized with a variety of other ligands, such as amino acids, dicarboxylates, and thiosemicarbazones. nih.govresearchgate.netresearchgate.netresearchgate.net In these structures, the secondary ligands coordinate to the copper center through oxygen, nitrogen, or sulfur atoms, leading to diverse coordination geometries, including square planar, square pyramidal, and distorted octahedral. researchgate.netresearchgate.net These individual complex units can then self-assemble into larger supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. preprints.org

The ligand at the heart of the proposed complex, this compound, is a derivative of benzotriazole. Benzotriazole and its derivatives are known to coordinate to metal ions, typically through one of the nitrogen atoms of the triazole ring. researchgate.net The addition of a sulfonic acid group at the 4-position introduces a potential secondary binding site through one of its oxygen atoms, allowing it to act as a bridging or chelating ligand. This sulfonate group also enhances water solubility and can participate in extensive hydrogen bonding networks, which are crucial for the formation of supramolecular architectures.

While the building blocks for the formation of copper benzotriazolesulfonate phenanthroline complexes are well-understood in other contexts, no specific studies detailing their combination and the resulting structures have been reported. The synthesis of such a complex would likely involve the reaction of a copper(II) salt, 1,10-phenanthroline, and this compound. It is conceivable that the phenanthroline and benzotriazolesulfonate ligands would coordinate to the copper center, creating a monomeric unit. These units could then potentially assemble into more complex supramolecular structures through hydrogen bonding involving the sulfonate groups and water molecules, as well as π-π stacking interactions between the aromatic rings of the phenanthroline and benzotriazole ligands.

However, without experimental data, any description of the precise structure, bonding, and properties of "Copper Benzotriazolesulfonate Phenanthroline Complexes" would be purely speculative. The absence of such complexes in the current body of scientific literature highlights a potential area for future research in the field of supramolecular and coordination chemistry.

Applications in Advanced Materials Science

Research on Corrosion Inhibition Mechanisms

The primary application of 1H-Benzotriazole-4-sulfonic acid in materials science is as a corrosion inhibitor, a role in which it has been extensively studied for protecting various metals, particularly in aggressive environments. chemimpex.com

Investigation of Anti-Corrosion Action on Metal Surfaces (e.g., Copper)

Research has consistently demonstrated the efficacy of this compound in protecting copper surfaces from corrosion. smolecule.com The mechanism of action involves the formation of a protective complex with the metal surface. The benzotriazole (B28993) moiety acts as a ligand, forming a stable, passive film that insulates the copper from the corrosive environment. smolecule.com The presence of the sulfonic acid group enhances its solubility in aqueous media, allowing for more effective delivery and interaction with the metal surface. chemimpex.com This makes it particularly valuable for applications in aqueous systems where corrosion is a major concern. chemimpex.com

Integration into Protective Coatings and Nanostructured Systems

To enhance the longevity and responsiveness of corrosion protection, this compound is frequently integrated into advanced protective coatings and nanostructured systems. sintef.nosemanticscholar.org A prominent strategy involves loading the inhibitor into nanocontainers, which are then dispersed within a coating matrix, such as an organically modified silicate (B1173343) (ORMOSIL) or epoxy system. sintef.nouoa.gr

These "smart" coatings can release the inhibitor in response to corrosion triggers, providing on-demand protection. Research has shown that incorporating nanocontainers like cerium molybdate (B1676688) (CeMo) or titanium dioxide (TiO2) loaded with this compound into coatings for aluminum alloys (e.g., AA 2024-T3) dramatically improves their anti-corrosion properties. sintef.nosemanticscholar.org Electrochemical Impedance Spectroscopy (EIS) studies have quantified this improvement, showing that the total impedance of the coating system can increase by as much as two orders of magnitude compared to coatings without the inhibitor-loaded nanocontainers. sintef.no This significant increase in impedance points to a superior barrier and a potential self-healing effect, where the inhibitor is released to passivate corrosion sites as they form. sintef.noresearchgate.net

| Coating System | Nanocontainer | Inhibitor | Substrate | Improvement in Corrosion Resistance (Total Impedance) |

| ORMOSIL | CeMo | This compound | AA 2024-T3 | Increased by two orders of magnitude. sintef.no |

| ORMOSIL | TiO2 | 8-hydroxyquinoline | AA 2024-T3 | Increased by one order of magnitude. sintef.no |

| ORMOSIL | TiO2 | 2-mercaptobenzothiazole | AA 2024-T3 | Increased by two orders of magnitude. sintef.no |

Photostabilization and UV Protection in Polymeric and Coating Systems

Beyond corrosion inhibition, this compound and its derivatives function as effective photostabilizers and UV absorbers. chemimpex.comdv-expert.org When incorporated into plastics and coatings, these compounds protect the material from degradation caused by exposure to ultraviolet radiation. chemimpex.com This is a critical function in industries such as automotive and construction, where material durability and lifespan are paramount. chemimpex.com The benzotriazole structure is adept at absorbing harmful UV rays and dissipating the energy in a non-destructive manner, thus preserving the integrity of the polymer matrix and extending the service life of the product. chemimpex.com

Role as a Nucleating Agent in Polymer Science

The influence of benzotriazole compounds extends to the modification of polymer properties through structural control. Derivatives of benzotriazoles have been explored for their role in influencing polymerization and material profiling, particularly in specialized applications like photolithography.

Influence on Polymer Melt-Crystallization and Cold-Crystallization Processes (via derivatives)

In the context of advanced polymer systems, such as chemically amplified resist films used in microfabrication, benzotriazole derivatives are used to refine pattern profiles on substrates. epo.org A patent for a resist film laminate describes the addition of various benzotriazole compounds to a polymer resin to improve pattern formation. epo.org While not explicitly termed "nucleating agents" for bulk crystallization, their function in controlling the solidification and structure of the polymer film during the lithographic process is analogous to nucleation. By influencing the polymer's behavior at the microscale, these additives help achieve precise, well-defined patterns. epo.org

Analytical Chemistry Methodologies and Applications

Utilization as a Reagent in Spectroscopic and Chromatographic Techniques

1H-Benzotriazole-4-sulfonic acid serves as a versatile reagent in several key analytical techniques, aiding in the characterization and quantification of various substances. chemimpex.com Its utility spans both spectroscopy and chromatography, where its specific chemical properties are leveraged for detection and separation.

In the realm of spectroscopy, the compound is utilized in methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. The benzotriazole (B28993) portion of the molecule exhibits characteristic absorbance peaks in the ultraviolet region, typically between 260–300 nm. In ¹H NMR analysis, the aromatic protons of the compound produce signals in the range of δ 7.5–8.5 ppm.

Chromatographic applications, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), benefit from the compound's properties. It can be analyzed using reverse-phase C18 columns with mobile phases like acetonitrile (B52724) and water. Electrospray ionization mass spectrometry (ESI-MS) is effective for its detection, often identifying the molecular ion [M–Na]⁻ at an m/z of 218.

Furthermore, this compound is employed as a reactant in the synthesis of specific analytical reagents. scbt.comsigmaaldrich.com A notable example is its reaction with a 1,10-phenanthroline (B135089) ligand to create a copper benzotriazolesulfonate phenanthroline supramolecular complex, which can be used for specialized analytical purposes. sigmaaldrich.com

Table 1: Spectroscopic and Chromatographic Data for this compound

| Analytical Technique | Observation | Typical Values/Characteristics |

|---|---|---|

| UV-Vis Spectroscopy | Absorbance peaks for the benzotriazole core. | 260–300 nm |

| ¹H NMR Spectroscopy | Chemical shifts for aromatic protons. | δ 7.5–8.5 ppm |

| HPLC-MS | Separation and detection method. | Reverse-phase C18 column; ESI-MS detection. |

| Mass Spectrometry | Molecular ion identification. | [M–Na]⁻ at m/z 218 |

This table summarizes typical analytical characteristics based on available research findings.

Applications in Environmental Monitoring and Quality Control of Materials

The compound's role as an analytical reagent is significant in the fields of environmental monitoring and the quality control of materials. chemimpex.com Its ability to aid in the detection of metals and other compounds makes it a valuable tool in laboratory settings focused on environmental analysis. chemimpex.com

Benzotriazoles as a class of compounds are recognized as environmental contaminants of emerging concern, often found in airport stormwater runoff due to their use as corrosion inhibitors in aircraft deicing and anti-icing fluids (ADAFs). mdpi.comwright.edu The monitoring of these compounds is crucial for assessing environmental risk. For instance, studies of airport stormwater have detected 1H-Benzotriazole at concentrations up to 467 mg/L. mdpi.com While these studies focus on the parent compound, the analytical methodologies developed, such as headspace solid-phase microextraction combined with comprehensive two-dimensional gas chromatography and time-of-flight mass spectrometry (HS-SPME-GC×GC-TOF-MS), are indicative of the sophisticated techniques required to monitor this class of chemicals in environmental samples. mdpi.com The water solubility of this compound makes it relevant to these environmental concerns, necessitating precise analytical methods for its detection in aqueous systems.

In the context of materials quality control, this compound is used as a corrosion inhibitor. It can be incorporated into protective systems, such as being loaded into polystyrene nanosphere-templated cerium molybdate (B1676688) nanocontainers, to enhance the corrosion resistance of materials. sigmaaldrich.com Analytical techniques are essential to verify the presence, concentration, and stability of the inhibitor within these materials, ensuring product quality and performance. sigmaaldrich.com

Table 2: Environmental Monitoring Data for Related Benzotriazoles in Airport Stormwater

| Analyte | Concentration Range Detected | Percentage of Sites with High Ecotoxicological Risk (RQ ≥ 1) |

|---|---|---|

| 1H-Benzotriazole (1H-BT) | < MQL to 467 mg/L | 69% |

| 4-Methyl-1H-benzotriazole (4-MeBT) | Data included with other benzotriazoles | 69% |

| 5-Methyl-1H-benzotriazole (5-MeBT) | Data included with other benzotriazoles | 69% |

This table presents findings from a study on benzotriazoles in European airport stormwater, highlighting the environmental relevance of this compound class. MQL = Method Quantification Limit. Data from a comprehensive analysis using HS-SPME-GC×GC-TOF-MS. mdpi.com

Environmental Fate and Degradation Studies of 1h Benzotriazole 4 Sulfonic Acid

The environmental persistence, transformation, and ultimate fate of industrial chemicals are of significant scientific concern. 1H-Benzotriazole-4-sulfonic acid, a sulfonated derivative of benzotriazole (B28993), is subject to various environmental processes that dictate its distribution and impact. This section details the current understanding of its degradation through light-induced reactions, microbial metabolism, and its interaction with environmental surfaces.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 1H-Benzotriazole-4-sulfonic acid. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state geometries and electronic structures of molecules. nih.gov For benzotriazole (B28993) derivatives, DFT calculations, often using the B3LYP hybrid functional, have been successfully employed to optimize molecular structures and predict vibrational frequencies. researchgate.netresearchgate.net

For this compound, a key structural feature is the sulfonic acid group (-SO₃H) attached to the benzotriazole core. DFT is applied to perform a conformational analysis, which involves calculating the molecule's energy for different spatial arrangements of its atoms. This is particularly important for the rotatable single bond between the benzene (B151609) ring and the sulfur atom of the sulfonic acid group, as well as the rotation of the hydroxyl group. The analysis identifies the most stable conformation (the one with the lowest energy) and the energy barriers between different conformations. This information is critical as the molecule's shape influences its physical properties and how it interacts with other molecules or surfaces. Studies on related sulfonamide compounds have used DFT to determine stable conformations, noting how intramolecular hydrogen bonding can influence the geometry. mdpi.com

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. This profile reveals the activation energy, which determines the reaction rate.

For the parent compound, 1H-benzotriazole, the degradation mechanism initiated by hydroxyl radicals (•OH) has been investigated using theoretical methods. nih.gov These studies show that addition reactions are the primary pathways, and they identify key transformation products. nih.gov Similarly, the reactivity of benzotriazole 1-oxides with nucleophiles has been analyzed, calculating electrophilicity parameters to interpret reaction kinetics. researchgate.net

In the case of this compound, the presence of the electron-withdrawing sulfonic acid group is expected to influence the electron density of the benzotriazole ring system, thereby affecting its reactivity. DFT calculations can elucidate how this substituent alters the energy profiles of reactions such as electrophilic or nucleophilic attack, oxidation, or thermal decomposition. The sulfonic acid group also enhances water solubility, which can be factored into computational models to simulate reaction mechanisms in aqueous environments.

Structure-Activity Relationship (SAR) Elucidation for Enhanced Performance

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its functional activity. By systematically modifying parts of the molecule and observing the effect on its performance, predictive models can be developed.

For benzotriazole derivatives used as corrosion inhibitors, SAR studies have shown that performance is linked to specific structural features. For instance, the length of an alkyl chain attached to the benzotriazole backbone significantly influences the inhibition efficiency. acs.org While a longer chain can improve performance, it may also decrease solubility, with studies on alkyl-benzotriazoles showing maximum effectiveness for the hexyl derivative. researchgate.net

The key structural feature of this compound is the sulfonic acid group at the 4-position. This group profoundly impacts its performance characteristics:

Enhanced Solubility : The high polarity of the sulfonic acid group makes the molecule highly soluble in water, which is a significant advantage for applications in aqueous systems like cooling towers or metalworking fluids. chemimpex.com

Coordination and Binding : The sulfonic acid group provides additional coordination sites. While the parent benzotriazole typically binds to metal surfaces through its triazole nitrogen atoms, the sulfonated derivative can also interact via the sulfonate oxygen atoms. This allows it to act as a bidentate ligand, potentially forming a more stable and protective film on a metal surface.

Electronic Effects : As an electron-withdrawing group, the sulfonic acid moiety modifies the electronic properties of the entire molecule, which can enhance its adsorption onto surfaces and its ability to function as a UV stabilizer.

Quantum chemical parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often used in SAR to quantify these electronic effects.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| 1H-Benzotriazole Aceto-hydrazide | -0.1797 | -0.0986 | 0.0811 | N/A |

| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | -9.045 | -1.505 | 7.540 | 4.2 |

| N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide (FBC) | -8.913 | -1.303 | 7.610 | 3.5 |

| N-benzyl-1H-benzotriazole-1-carbothioamide (BBC) | -8.823 | -1.123 | 7.700 | 3.8 |

Data for illustrative purposes, adapted from studies on various benzotriazole derivatives. researchgate.netjocpr.com EHOMO = Energy of Highest Occupied Molecular Orbital, ELUMO = Energy of Lowest Unoccupied Molecular Orbital. N/A = Not Available in the cited source.

Modeling of Compound Interactions in Applied Systems (e.g., Metal Surface Adsorption)

One of the most important applications of this compound is as a corrosion inhibitor, particularly for copper and its alloys. chemimpex.com Computational modeling is essential for understanding how the inhibitor molecule interacts with the metal surface to form a protective layer.

Studies using DFT and molecular dynamics (MD) simulations have extensively modeled the adsorption of the parent 1H-benzotriazole (BTAH) on copper surfaces. researchgate.net These models have revealed that the interaction is complex and depends on factors like surface coverage and the molecule's protonation state. researchgate.net Key findings from these simulations include:

At low coverage, BTAH molecules tend to lie flat on the metal surface.

At high coverage, steric repulsion forces the molecules into an upright orientation.

The interaction with the copper surface is primarily through strong chemisorption via the nitrogen atoms of the triazole ring. researchgate.net

The formation of a stable, polymeric [Cu(I)-BTA] complex is often proposed as the protective mechanism. researchgate.netresearchgate.net

For this compound, computational models would incorporate the sulfonic acid group's influence. This group enhances the molecule's ability to adsorb onto the metal surface. The modeling would investigate the preferred orientation of the molecule to maximize the interaction of both the triazole ring nitrogens and the sulfonate oxygens with the metal atoms. This dual interaction could lead to a more densely packed and robust protective film compared to the non-sulfonated parent compound. A computational study on the adsorption of benzotriazole on an aluminum alloy surface calculated a significant energy gain, indicating the formation of a stable overlayer. nih.gov Similar calculations for the sulfonated version on various metals would provide quantitative data on its enhanced binding affinity.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways and Advanced Functionalization

While established methods for the synthesis of 1H-Benzotriazole-4-sulfonic acid, such as direct sulfonation of 1H-benzotriazole and multi-step diazotization pathways, are well-documented, current research is shifting towards the development of more efficient and environmentally benign synthetic routes. A promising area of exploration is the use of solvent-free conditions for derivatization, which aligns with the principles of green chemistry by reducing waste and energy consumption. For instance, solvent-free methods for the N-alkylation of the parent benzotriazole (B28993) have been developed using microwave irradiation in the presence of solid supports, a technique that could be adapted for its sulfonated analogue. gsconlinepress.comgsconlinepress.com

Advanced functionalization of the this compound scaffold is another critical research frontier. The molecule offers multiple sites for modification, including the nitrogen atoms of the triazole ring, the benzene (B151609) ring, and the sulfonic acid group itself. These modifications can dramatically alter the compound's physical and chemical properties.

Key Functionalization Strategies:

N-Alkylation and N-Acylation: The nitrogen atoms in the triazole ring are key targets for introducing alkyl and acyl groups, which can significantly impact the molecule's solubility, reactivity, and biological activity. Novel methods for N-acylation using acid anhydrides under mild, base-free conditions are being explored to create a diverse library of derivatives. gsconlinepress.com

Sulfonic Acid Moiety Derivatization: The sulfonic acid group is a versatile handle for further chemical transformations. It can be converted into more reactive intermediates like sulfonyl chlorides, which serve as precursors for a wide array of derivatives.

Sulfonamides: The reaction of the corresponding sulfonyl chloride with primary or secondary amines yields sulfonamides, a critical functional group in many pharmaceuticals.

Sulfonate Esters: Reaction with alcohols produces sulfonate esters, which are valuable as leaving groups in nucleophilic substitution reactions or as protecting groups in complex syntheses.

Recent synthetic innovations in the broader field of benzotriazole chemistry, such as denitrogenative functionalization and copper-promoted one-pot Sandmeyer-type reactions, offer intriguing possibilities for creating novel sulfonated derivatives with unique substitution patterns. bohrium.comorganic-chemistry.org

Development of Advanced Materials with Tunable Properties

The dual functionality of this compound, combining the corrosion-inhibiting and UV-stabilizing properties of the benzotriazole core with the high water solubility and reactivity of the sulfonic acid group, makes it a valuable building block for advanced materials. chemimpex.com Research is increasingly focused on incorporating this molecule into complex material architectures to create systems with precisely controlled and tunable properties.

One significant area of investigation is the creation of supramolecular complexes and nanocomposites. For example, this compound can be used as a reactant to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complexes. sigmaaldrich.com It also serves as a corrosion inhibitor in the preparation of polystyrene nanosphere-templated cerium molybdate (B1676688) nanocontainers. sigmaaldrich.com The ability of the molecule to coordinate with metal ions through both the triazole nitrogen atoms and the sulfonate oxygen atoms is key to forming these ordered structures. The interplay of hydrogen bonding and other weak interactions also plays a crucial role in the formation of novel supramolecular architectures. researchgate.net

Furthermore, the functionalization of benzotriazole-based polymers is a promising strategy for developing materials with tunable electronic and optical properties for applications in organic solar cells and luminescent materials. unc.edutandfonline.com By systematically introducing different functional groups, such as heteroatoms or electron-withdrawing groups, researchers can modulate the polymer's properties. unc.edu This principle can be extended to polymers incorporating this compound to create materials with tailored conductivity, fluorescence, or thermal stability. tandfonline.com For instance, blending sulfonated polymers like sulfonated polysulfone (SPSU) with benzotriazole has been shown to create proton-conductive membranes, where the properties can be tuned by adjusting the dopant ratio. cambridge.org

| Material Type | Key Components | Tunable Property | Potential Application |

|---|---|---|---|

| Supramolecular Complex | This compound, Copper ions, 1,10-phenanthroline (B135089) | Coordination geometry, Stability | Catalysis, Sensing |

| Nanocomposite | Cerium molybdate, Polystyrene nanospheres, this compound | Corrosion inhibition release | Smart coatings |

| Proton-Conductive Membrane | Sulfonated polysulfone, 1H-Benzotriazole | Proton conductivity | Fuel cells |

| Functional Polymer | Benzotriazole-functionalized triazine, Diols | Fluorescence, Thermal stability | Bioimaging, Antimicrobial coatings |

Further Mechanistic Investigations in Complex Chemical Systems

Understanding the precise role and behavior of this compound in complex chemical environments is crucial for optimizing its existing applications and discovering new ones. The molecule's reactivity is governed by the interplay between its benzotriazole core and the sulfonic acid group. Future research will likely focus on elucidating its reaction mechanisms in diverse systems.

One area of active investigation is its role in catalysis. The strong Brønsted acidity of the sulfonic acid group allows the molecule to function as an effective acid catalyst in reactions such as esterification. Its high water solubility also makes it a candidate for use in aqueous reaction media, an important consideration for developing sustainable chemical processes. Further studies are needed to explore its catalytic activity in a broader range of organic transformations and to understand the synergistic or antagonistic effects of the benzotriazole ring on the catalytic process.

The coordination chemistry of this compound is another complex area requiring deeper mechanistic understanding. The molecule possesses multiple potential donor atoms (three nitrogen atoms in the triazole ring and three oxygen atoms in the sulfonate group), leading to varied coordination possibilities with different metal ions. Investigating the structure and stability of these metal complexes is essential for applications in corrosion inhibition, where it forms a protective film on metal surfaces, and in the design of new catalysts and materials. mdpi.com

Furthermore, the degradation pathways of benzotriazoles in the environment are of significant interest. Mechanistic studies on the degradation of 1H-benzotriazole by advanced oxidation processes (AOPs) have shown that the reaction proceeds through a series of hydroxylated intermediates. nih.govnih.gov Understanding these pathways for the sulfonated derivative is critical for assessing its environmental fate and developing effective remediation strategies. Theoretical calculation methods are being employed to predict reaction rate constants and identify transformation products, providing valuable mechanistic insights. nih.gov

| Research Area | System Investigated | Key Mechanistic Question |

| Catalysis | Esterification Reactions | Role of the benzotriazole ring in modulating Brønsted acid activity. |

| Coordination Chemistry | Metal Ion Complexes | Preferred coordination modes and their influence on material properties. |

| Environmental Chemistry | Advanced Oxidation Processes | Identification of degradation pathways and transformation products. |

Strategic Utilization in the Synthesis of Pharmaceutical Intermediates

The benzotriazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comnih.gov Consequently, this compound is a strategically important starting material and intermediate in pharmaceutical synthesis. chemimpex.com

A primary application is its use as a precursor for the synthesis of 4-hydroxy-benzotriazole (HOBt). sigmaaldrich.com HOBt is a crucial additive in peptide synthesis, where it is used with coupling reagents to enhance the efficiency of peptide bond formation and minimize the racemization of amino acids. The conversion of the readily available this compound to HOBt via hydrolysis with a strong alkali highlights its indirect but vital role in the synthesis of peptide-based therapeutics. sigmaaldrich.com

Moreover, the functional group versatility of this compound allows for its conversion into a variety of other useful intermediates. As previously mentioned, the synthesis of sulfonamides from the corresponding sulfonyl chloride is a cornerstone of medicinal chemistry. Many blockbuster drugs contain a sulfonamide moiety, and developing novel synthetic routes to sulfonated benzotriazole derivatives is an active area of research.

Future work will likely involve the strategic incorporation of the benzotriazole-4-sulfonic acid moiety, or derivatives thereof, into more complex molecules to create new drug candidates. The sulfonic acid group can improve the aqueous solubility of a potential drug, which is a critical pharmacokinetic property. The benzotriazole ring can engage in various interactions with biological targets, and its derivatives have shown promise as potent and selective inhibitors of various enzymes. nih.gov The development of synthetic methodologies that allow for the precise and efficient modification of the this compound core will be instrumental in advancing drug discovery programs. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Benzotriazole-4-sulfonic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves diazotization of aromatic amines followed by coupling with pyrazole or benzotriazole derivatives. Key steps include sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions. Purification via recrystallization or ion-exchange chromatography ensures high purity. Reaction pH (maintained at 6–8) and stoichiometric ratios of reagents (e.g., sodium nitrite for diazotization) critically impact yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology : Use H/C NMR to confirm aromatic proton environments and sulfonate group placement. IR spectroscopy identifies S=O stretching (1170–1250 cm) and triazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (CHNOS, theoretical 215.04 g/mol). HPLC with UV detection (λ~270 nm) monitors purity, while elemental analysis ensures C/H/N/S/O ratios match theoretical values .

Q. How does the sulfonic acid group influence solubility and stability in aqueous solutions?

- Methodology : The sulfonate group (-SO) enhances water solubility (>100 mg/mL at 25°C) and ionic strength-dependent stability. Conduct pH-dependent solubility assays (e.g., shake-flask method) across 2–12. Stability under thermal stress (40–80°C) is assessed via accelerated degradation studies with HPLC tracking. Ionic interactions with counterions (e.g., Na) can stabilize the compound in buffered systems .

Advanced Research Questions

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodology : Perform kinetic studies in buffered solutions (pH 3–11) at 25–80°C. LC-MS identifies degradation products, such as desulfonated benzotriazole or hydroxylated derivatives. Radical scavengers (e.g., ascorbic acid) test for oxidative pathways. Activation energy (E) calculations via Arrhenius plots reveal pH-dependent degradation mechanisms (e.g., hydrolysis vs. oxidation) .

Q. How can computational modeling predict interactions of this compound with biological macromolecules?

- Methodology : Density Functional Theory (DFT) optimizes the molecule’s geometry to study electrostatic potential maps, highlighting sulfonate group reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like peroxidases or cytochrome P450. MD simulations assess solvation dynamics and membrane permeability. QM/MM hybrid models evaluate catalytic interactions in enzyme active sites .

Q. What strategies resolve contradictions in reported reactivity data for this compound across solvents?

- Methodology : Systematically vary solvent polarity (e.g., water, DMSO, ethanol) and measure reaction rates for azo coupling or electrophilic substitution. Use Kamlet-Taft parameters to correlate solvent effects with reactivity. Control experiments (e.g., ionic strength adjustments) isolate solvent-specific vs. solute-driven behavior. Cross-validate findings with in situ Raman spectroscopy to track intermediate formation .

Key Notes

- Avoid non-peer-reviewed sources (e.g., commercial catalogs).

- Structural analogs (e.g., 4-Aminobenzenesulfonic acid) provide reactivity benchmarks but differ in triazole ring effects .

- Contradictions in data often arise from solvent polarity, counterion effects, or incomplete purification—rigorous controls are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。